molecular formula C6H8N2O B8663518 methyl N-cyanocyclopropanecarboximidate

methyl N-cyanocyclopropanecarboximidate

Cat. No.: B8663518
M. Wt: 124.14 g/mol
InChI Key: XRZPMLUMRFPUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-cyanocyclopropanecarboximidate (CAS: EN300-1693946) is a synthetic small molecule with the molecular formula C₁₀H₈Cl₂N₄OS and a molecular weight of 303.17 g/mol . Its structure features a cyclopropane ring fused with a cyanocarboximidate group, which is esterified via a methyl group.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

methyl N-cyanocyclopropanecarboximidate

InChI

InChI=1S/C6H8N2O/c1-9-6(8-4-7)5-2-3-5/h5H,2-3H2,1H3

InChI Key

XRZPMLUMRFPUKX-UHFFFAOYSA-N

Canonical SMILES

COC(=NC#N)C1CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, lists methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, dehydroabietic acid methyl ester), which share the methyl ester functional group but differ fundamentally in backbone structure and biological origin. Below is a comparative analysis based on molecular characteristics and functional groups:

Table 1: Molecular Comparison with Selected Methyl Esters from Austrocedrus chilensis Resin

Compound Name Molecular Features Functional Groups Molecular Weight (g/mol)
Methyl N-cyanocyclopropanecarboximidate Cyclopropane, cyano, Cl substituents Carboximidate, methyl ester 303.17
Sandaracopimaric acid methyl ester Tricyclic diterpene Carboxylic acid methyl ester ~330 (estimated)
Dehydroabietic acid methyl ester Aromatic diterpene Carboxylic acid methyl ester ~316 (estimated)
Z-Communic acid methyl ester Bicyclic diterpene Carboxylic acid methyl ester ~318 (estimated)

Key Observations:

Structural Complexity: this compound is a synthetic, small-molecule cyclopropane derivative, whereas the diterpenoid methyl esters in are natural products with complex polycyclic backbones .

Functional Groups: While all compounds share a methyl ester group, this compound includes a rare cyanocarboximidate moiety and halogen substituents, which are absent in the diterpenoids.

Reactivity: The cyano and chlorine groups in this compound may enhance electrophilicity, making it more reactive in synthetic pathways compared to the diterpenoid esters, which are stabilized by bulky hydrocarbon frameworks.

Research Findings and Limitations

  • Natural vs. Synthetic: The diterpenoid methyl esters in are derived from plant resins and exhibit biological activities (e.g., antimicrobial, anti-inflammatory), whereas this compound’s applications remain speculative without further data .

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